3,5-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
CAS No.: 692745-95-2
Cat. No.: VC21512412
Molecular Formula: C20H21N3O5S2
Molecular Weight: 447.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692745-95-2 |
|---|---|
| Molecular Formula | C20H21N3O5S2 |
| Molecular Weight | 447.5g/mol |
| IUPAC Name | 3,5-dimethoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C20H21N3O5S2/c1-27-14-9-13(10-15(11-14)28-2)19(24)22-20-21-17-6-5-16(12-18(17)29-20)30(25,26)23-7-3-4-8-23/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,21,22,24) |
| Standard InChI Key | IIJFORSESJAIBY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4)OC |
Introduction
3,5-Dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C20H21N3O5S2 and a molecular weight of 447.5 g/mol . This compound is identified by the PubChem CID 993390 and has several synonyms, including 692745-95-2 and 3,5-dimethoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide .
Synthesis and Preparation
While specific synthesis details for 3,5-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide are not readily available, compounds with similar structures often involve multi-step reactions involving benzothiazole derivatives and pyrrolidine-based reagents. Typically, such syntheses might start with commercially available precursors and involve reactions like sulfonation and amidation to form the final product.
Biological Activity and Potential Applications
Although specific biological activity data for 3,5-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide are not detailed in the available literature, compounds with similar structures, such as benzothiazole derivatives, are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties . Further research could explore its potential applications in these areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume